(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride
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Overview
Description
The compound (3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives and is characterized by its multiple chiral centers and functional groups, including an aminoethoxyimino group and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of the aminoethoxyimino group: This step involves the reaction of an appropriate precursor with an aminoethoxyimino reagent under controlled conditions.
Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to yield different derivatives.
Substitution: The aminoethoxyimino group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The aminoethoxyimino group is likely to play a key role in these interactions, potentially binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A structurally related compound with a similar cyclopenta[a]phenanthrene core.
Steroids: A class of compounds that share structural similarities with the compound .
Uniqueness
The uniqueness of this compound lies in its specific functional groups and chiral centers, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H33ClN2O3 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride |
InChI |
InChI=1S/C21H32N2O3.ClH/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;/h14-17H,3-12,22H2,1-2H3;1H/b23-13-;/t14-,15-,16-,17+,20+,21-;/m0./s1 |
InChI Key |
AXHJYJDJXNOGNI-IBLOMREBSA-N |
Isomeric SMILES |
C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.Cl |
Canonical SMILES |
CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.Cl |
Origin of Product |
United States |
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